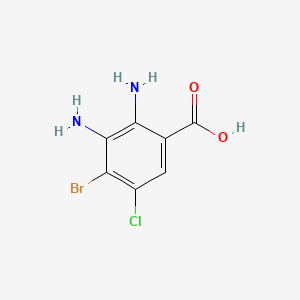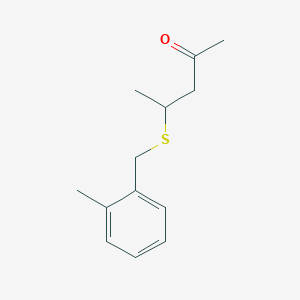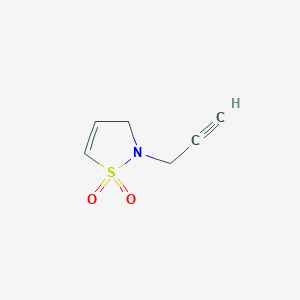![molecular formula C9H18N2O B13542628 (4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine” is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
Molecular Weight: 169.27 g/mol
This compound belongs to the morpholine family, characterized by a six-membered ring containing both nitrogen and oxygen atoms. Its unique structure makes it intriguing for various applications.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common method involves cyclization of an appropriate precursor, followed by reduction. For example:
- Start with an ethyl-substituted amine precursor.
- Cyclize the precursor using an appropriate reagent (e.g., acid-catalyzed cyclization).
- Reduce the resulting intermediate to obtain the target compound.
Industrial Production:: Industrial-scale production typically involves efficient and scalable processes. These may include:
- Batch or continuous reactions
- Optimization of reaction conditions (temperature, pressure, catalysts)
- Purification steps (distillation, crystallization)
Analyse Chemischer Reaktionen
Reactions::
Oxidation: Undergoes oxidation reactions, yielding various functional groups.
Reduction: Can be selectively reduced to form saturated derivatives.
Substitution: Reacts with electrophiles (e.g., alkyl halides) to form substituted derivatives.
Catalytic Hydrogenation: Using a metal catalyst (e.g., palladium on carbon) under hydrogen gas.
Acid-Catalyzed Cyclization: Employing strong acids (e.g., sulfuric acid) to form the morpholine ring.
Alkylation: Reacting with alkyl halides in the presence of a base (e.g., sodium hydroxide).
Wissenschaftliche Forschungsanwendungen
Chemistry::
Intermediate Synthesis: Used as a building block in organic synthesis.
Chiral Ligands: Serves as a chiral ligand in asymmetric catalysis.
Drug Development: Investigated for potential pharmaceutical applications due to its unique structure.
Neurochemistry: May interact with neurotransmitter receptors.
Fine Chemicals: Used in specialty chemicals and agrochemicals.
Flavor and Fragrance: Adds unique notes to perfumes and flavors.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are related morpholines, the ethyl substitution and unique ring fusion set this compound apart. Similar compounds include morpholine itself and other saturated heterocycles.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(4aS,8aR)-6-ethyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C9H18N2O/c1-2-11-5-3-9-8(7-11)10-4-6-12-9/h8-10H,2-7H2,1H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
QCXAZFGAIOFYNS-DTWKUNHWSA-N |
Isomerische SMILES |
CCN1CC[C@@H]2[C@H](C1)NCCO2 |
Kanonische SMILES |
CCN1CCC2C(C1)NCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


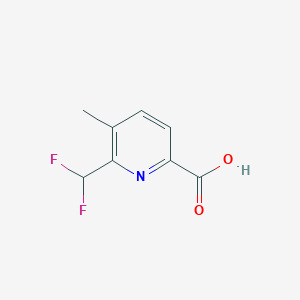
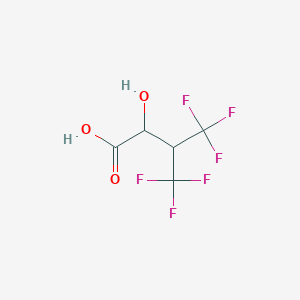
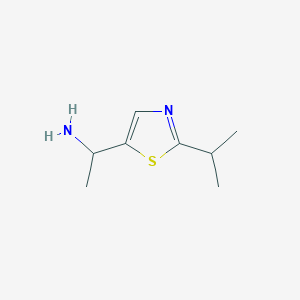
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)

![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)


![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)
